2-Deoxy-beta-d-arabino-hexopyranose

Description

Nomenclature and Research Context of 2-Deoxy-beta-d-arabino-hexopyranose

This compound is a monosaccharide, a specific type of carbohydrate that plays a role in various biochemical investigations. Its systematic name provides precise details about its chemical structure. The prefix "2-deoxy" indicates that the hydroxyl group typically found at the second carbon position of the hexose (B10828440) ring has been replaced by a hydrogen atom. wikipedia.org The "arabino" designation refers to the specific stereochemical arrangement of the hydroxyl groups at other carbon atoms, which is analogous to the sugar arabinose. stackexchange.com The "hexopyranose" part of the name signifies that it is a six-carbon sugar ("hexo") that has formed a six-membered ring structure ("pyranose"). stackexchange.com The "beta" (β) designation specifies the orientation of the hydroxyl group at the anomeric carbon (C1) is in the up position.

In the broader research landscape, this compound is frequently referred to by its common synonym, 2-Deoxy-D-glucose (2-DG), particularly when its anomeric form (alpha or beta) is not specified. nih.gov It is a structural analog of the naturally occurring sugar D-glucose. researchgate.net This structural similarity is the foundation of its utility in chemical biology, as it can mimic glucose to interact with cellular machinery, such as enzymes and transporters, involved in glucose metabolism. researchgate.net Research involving this compound and its related forms spans various areas, including the synthesis of modified nucleosides and phosphonic acid analogues to study metabolic pathways like the shikimate pathway. rsc.orgacs.org Its synthesis is often achieved from protected glycal precursors. researchgate.net

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| IUPAC Name | (2R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol nih.gov |

| Synonyms | 2-deoxy-D-glucose, 2-Deoxy-D-arabino-hexose |

| CAS Number | 13299-16-6 nih.gov |

| Molecular Formula | C₆H₁₂O₅ nih.govchemspider.com |

| Molar Mass | 164.16 g/mol nih.gov |

| InChI Key | PMMURAAUARKVCB-KAZBKCHUSA-N nih.gov |

Significance as a Deoxysugar in Glycobiology and Chemical Biology Research

Deoxysugars are a critical class of carbohydrates where one or more hydroxyl (-OH) groups have been substituted with hydrogen atoms. wikipedia.org This seemingly minor structural modification has profound consequences for their biological function, making them indispensable tools in glycobiology and chemical biology. The absence of a hydroxyl group can alter a sugar's polarity, hydrogen bonding capacity, and susceptibility to enzymatic reactions. Deoxysugars are integral components of numerous bioactive natural products, including many antibiotics, where they are often essential for the molecule's biological activity and its ability to interact with specific cellular targets. rsc.orgnih.gov

The significance of this compound, as a representative deoxysugar, lies in its role as a molecular probe and metabolic inhibitor. Because it closely mimics D-glucose, it is recognized and taken up by cells through glucose transporters. However, once inside the cell, its journey through the metabolic pathway of glycolysis is halted. The missing hydroxyl group at the C2 position prevents the enzyme phosphoglucose (B3042753) isomerase from converting it to the next intermediate in the pathway. This property makes it a potent inhibitor of glycolysis, a metabolic process crucial for the proliferation of cancer cells and the replication of some viruses. researchgate.net

Consequently, 2-Deoxy-D-glucose and its derivatives are extensively used in research to study the effects of glycolytic inhibition. researchgate.net They serve as valuable tools for investigating the roles of glucose metabolism in various cellular processes and for exploring potential therapeutic strategies that target energy pathways. rsc.org Furthermore, the synthesis of various derivatives, such as alkyl 2-deoxy-arabino-hexopyranosides, allows researchers to explore structure-activity relationships and develop new compounds with tailored biological activities. researchgate.net The study of deoxygenated sugars like this one provides fundamental insights into enzyme-substrate interactions and helps in the design of specific inhibitors for enzymes such as glycosidases and glycosyltransferases. rsc.org

Below is a table detailing some of the physicochemical properties of this compound.

| Property | Value |

| Molecular Weight | 164.16 g/mol nih.gov |

| XLogP3-AA | -1.6 nih.gov |

| Hydrogen Bond Donor Count | 4 nih.gov |

| Hydrogen Bond Acceptor Count | 5 nih.gov |

| Rotatable Bond Count | 1 nih.gov |

| Exact Mass | 164.06847348 Da nih.gov |

| Monoisotopic Mass | 164.06847348 Da nih.gov |

| Topological Polar Surface Area | 90.2 Ų nih.gov |

| Heavy Atom Count | 11 nih.gov |

| Complexity | 128 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMURAAUARKVCB-KAZBKCHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13299-16-6 | |

| Record name | beta-D-2-Deoxyglucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013299166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-D-2-DEOXYGLUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3K52E8TIJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Deoxy Beta D Arabino Hexopyranose and Its Derivatives

Chemoenzymatic Synthetic Approaches to 2-Deoxy-beta-d-arabino-hexopyranose

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform complex transformations, often under mild conditions. This approach has proven fruitful for the synthesis of deoxy sugars, including this compound.

Enzymatic Transformations from Hexose (B10828440) and Pentose (B10789219) Precursors (e.g., D-ribose, D-mannose)

Enzymes, particularly aldolases and phosphorylases, are powerful tools for the synthesis of deoxy sugars from simpler carbohydrate precursors. Aldolases, such as 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA), catalyze the stereoselective formation of carbon-carbon bonds. nih.govnih.gov DERA's natural function is the reversible aldol (B89426) reaction between acetaldehyde (B116499) and glyceraldehyde-3-phosphate to form 2-deoxyribose-5-phosphate. nih.gov However, its substrate scope can be expanded to accept other aldehyde acceptors, providing a route to various 2-deoxy sugars. mdpi.com

A specific example involves the use of a phosphorylase to construct derivatives of the target compound. Cellobiose phosphorylase from Cellvibrio gilvus has been shown to be an effective catalyst for creating the β-(1→4) linkage of 2-deoxy-d-arabino-hexopyranoside. nih.gov In this process, D-glucal acts as the glycosyl donor, and various sugars can serve as acceptors. nih.gov Notably, when D-mannose was used as an acceptor, a derivative of 2(II)-deoxycellobiose was successfully synthesized, demonstrating the enzymatic transformation from a hexose precursor. nih.gov The enzyme's acceptor specificity in this reaction was found to be identical to its specificity when using α-D-glucose 1-phosphate as the donor. nih.gov

Cascade One-Pot Enzymatic Transformations

One notable example is the one-pot enzymatic synthesis of thymidine (B127349) diphosphate (B83284) (TDP)-2-deoxy-glucose. elsevierpure.com This process utilizes a cascade of four enzymes: phosphomannomutase (PMM), TDP-glucose synthase (TGS), thymidine monophosphate kinase (TMK), and acetate (B1210297) kinase (ACK). elsevierpure.com The cascade initiates with the conversion of a precursor to 2-deoxy-glucose-1-phosphate by PMM, which is then converted to the final TDP-2-deoxy-glucose product by the subsequent enzymes in the cascade. This demonstrates how a multi-enzyme system can be engineered to produce complex deoxy sugar derivatives from simpler starting materials in a single pot.

The concept of sequential aldol reactions also highlights the power of enzymatic cascades. Two aldolases can be combined in a one-pot reaction to generate more complex structures, such as 5-deoxy ketoses. nih.gov

Enzymatic Hydration of Glycals

The direct enzymatic hydration of glycals—unsaturated cyclic enol ethers—provides a stereospecific route to 2-deoxy sugars. This method takes advantage of the ability of certain glycosidase enzymes to catalyze the addition of water across the double bond of the glycal.

The hydration of D-glucal catalyzed by β-D-glucosidase from emulsin has been studied and shown to produce 2-deoxy-D-arabino-hexopyranose. nih.gov In this reaction, the enzyme facilitates a highly stereospecific proton transfer. nih.gov A significant by-product of this enzymatic hydration has been identified as 1,5-anhydro-2-deoxy-3-O-(2-deoxy-beta-D-arabino-hexopyranosyl)-D-arabino-hex-1-enitol. nih.gov The formation of this specific disaccharide by-product suggests a model where an allylic D-pseudoglucal cation is transferred to the hydroxyl group at the C1 position of the primary product, 2-deoxy-D-arabino-hexopyranose, implying a specific binding site for the aglycon moiety within the enzyme. nih.gov

Chemical Synthesis Strategies for this compound

Alongside enzymatic methods, traditional chemical synthesis remains a cornerstone for producing deoxy sugars, offering robust and scalable routes.

Synthesis from D-Glucal and its Derivatives

D-glucal and its protected forms are versatile starting materials for the synthesis of 2-deoxy-D-arabino-hexopyranose. Glycals can be activated by various electrophiles, Brønsted acids, or transition metals to react with nucleophiles. mdpi.com The stereochemical outcome of these reactions is often influenced by the configuration of the C-3 substituent on the glycal donor. mdpi.com

A key strategy involves using acetylated glucal derivatives. For instance, 1-O-acetyl-3,4,6-tri-O-benzyl-2-deoxy-D-arabino-hexopyranose can be treated with trimethyl phosphite (B83602) in the presence of trimethylsilyl (B98337) triflate. rsc.org This reaction yields a mixture of dimethyl (3,4,6-tri-O-benzyl-α-D-arabino-hexopyranosyl)phosphonate and its corresponding β-anomer, with the β-anomer being the major product (60%). rsc.org The synthesis of 2-deoxy-D-arabino-hexopyranose and its derivatives has been successfully achieved starting from 3,4,6-tri-O-acetyl-D-glucal. nih.gov

Photochemical Synthetic Routes for Deoxy Sugars

Photochemical reactions offer a powerful and often high-yield method for the specific deoxygenation of sugars. These routes typically involve the photolysis of a suitable precursor, where light energy is used to cleave a specific bond, leading to the desired deoxy product.

A highly efficient photochemical synthesis of a this compound derivative has been demonstrated. nih.gov The process begins with 3,4,6-tri-O-acetyl-D-glucal, which is converted to methyl 3,4,6-tri-O-acetyl-2-bromo-2-deoxy-β-D-glucopyranoside. nih.gov The crucial step is the photolysis of this bromo-derivative in 2-propanol. nih.gov This photochemical reaction results in the replacement of the bromine atom with a hydrogen atom, affording methyl 3,4,6-tri-O-acetyl-2-deoxy-β-D-arabino-hexopyranoside in an impressive 91% yield. nih.gov This method highlights the utility of photochemical processes in the synthesis of 2-deoxy sugars from glycal-derived intermediates. nih.gov

Another photochemical approach involves the ultraviolet irradiation of protected sugar derivatives containing a dimethylthiocarbamate group. nih.gov Photolysis of these esters can lead to deoxygenation at the corresponding alcoholic position, providing an alternative photochemical route to deoxy sugars. nih.gov

Table 1: Summary of Synthetic Methodologies

| Section | Methodology | Precursor(s) | Key Enzyme/Reagent | Product |

|---|---|---|---|---|

| 2.1.1 | Enzymatic Transformation | D-Glucal, D-Mannose | Cellobiose phosphorylase | 2(II)-deoxycellobiose derivative |

| 2.1.2 | Cascade One-Pot Synthesis | 2-deoxy-glucose precursor | PMM, TGS, TMK, ACK | TDP-2-deoxy-glucose |

| 2.1.3 | Enzymatic Hydration | D-Glucal | β-D-glucosidase | 2-Deoxy-D-arabino-hexopyranose |

| 2.2.1 | Chemical Synthesis | 1-O-acetyl-3,4,6-tri-O-benzyl-2-deoxy-D-arabino-hexopyranose | Trimethyl phosphite | Dimethyl (3,4,6-tri-O-benzyl-β-D-arabino-hexopyranosyl)phosphonate |

| 2.2.2 | Photochemical Synthesis | Methyl 3,4,6-tri-O-acetyl-2-bromo-2-deoxy-β-D-glucopyranoside | Light (photolysis) | Methyl 3,4,6-tri-O-acetyl-2-deoxy-β-D-arabino-hexopyranoside |

Synthesis via Halogenated Intermediates and Glycosyl Halides

The use of glycosyl halides represents one of the earliest and most fundamental approaches to the synthesis of 2-deoxyglycosides. nih.govacs.org The reactivity and stereoselectivity of these reactions are highly dependent on the nature of the halide, the protecting groups on the sugar, and the reaction conditions.

Glycosyl Bromides and Chlorides: These are among the most established donors for 2-deoxyglycoside synthesis. nih.govacs.org Their activation is commonly achieved under Koenigs-Knorr conditions, which typically involve the use of a silver salt as a promoter. nih.govbris.ac.uk However, a significant drawback of 2-deoxyglycosyl bromides and chlorides is their instability, often necessitating their in situ generation and immediate use. nih.govacs.org For instance, Zorbach and co-workers demonstrated the synthesis of a digitoxin (B75463) derivative by reacting 1-bromo-2-deoxy-3,4,6-tri-O-p-nitrobenzoyl-ribopyranose with digitoxigenin, yielding the β-anomer in 46% yield after deprotection. nih.gov In another example, a 2-hydroxyaclacinomycin A derivative was synthesized by treating the aglycone with a trideoxysaccharide bromide, resulting in the α-anomer in 30% yield. nih.govbris.ac.uk

Glycosyl Iodides: While known for over a century, glycosyl iodides have been less frequently used due to their high reactivity and instability. nih.govacs.org However, modern methods have demonstrated their utility in SN2-type glycosylations. For example, 2-deoxy-sugar acetates can be converted to highly reactive glycosyl iodides in situ using trimethylsilyl iodide (TMSI). acs.org These intermediates can then react with nucleophiles like potassium phenoxides to afford aryl 2-deoxyglycosides with clean inversion of configuration. acs.org This approach was utilized in the synthesis of a p-nitrophenyl (PNP) tetrasaccharide, where the glycosyl iodide was generated in situ and reacted with the sodium salt of p-nitrophenol to give the desired product. nih.govacs.org In the synthesis of landomycin A and D, a 2,6-dideoxy-6-bromoglycosyl acetate was converted to the corresponding iodide and coupled with the aglycone to form the glycoconjugate in 63% yield. nih.govacs.org

Glycosyl Fluorides: In contrast to other glycosyl halides, glycosyl fluorides are stable and can be isolated and purified. nih.govacs.org Their activation for glycosylation typically requires a Lewis acid catalyst.

Anomeric Alkylation-Based Approaches for 2-Deoxyglycosides

Anomeric alkylation presents a distinct approach where the anomeric carbon acts as a nucleophile, reacting with an electrophilic acceptor. nih.govacs.org This method often proceeds through an SN2-like mechanism, offering excellent stereocontrol and leading to the formation of glycosidic bonds with high, often near-perfect, selectivity. nih.govacs.org

A key strategy involves the generation of an anomeric alkoxide from a lactol, which then undergoes alkylation. For instance, treatment of a 2-deoxy-1-lactol with sodium hydride (NaH) in dioxane generates the anomeric alkoxide. Subsequent addition of an electrophile results in the formation of the 2-deoxy-β-glycoside in high yield and selectivity. nih.govharvard.edu This high β-selectivity is attributed to a powerful stereoelectronic effect, where the equatorial alkoxide is more nucleophilic than the axial one. nih.gov This approach has been successfully applied to the synthesis of various 2-deoxy-β-glycosides, demonstrating its utility in constructing these challenging linkages. nih.govharvard.edu

Preparation from D-Glucose

The synthesis of 2-deoxy-β-D-arabino-hexopyranose, also known as 2-deoxy-D-glucose, can be achieved from D-glucose through various methods. One common strategy involves the nitrosation of glucose, followed by reductive amination of the resulting 2-deoxy-D-arabinose. benthamscience.com Another process involves the haloalkoxylation of a D-glucal derivative. For example, 3,4,6-tri-O-acetyl-D-glucal can be treated with N-bromosuccinimide in methanol (B129727) to yield methyl 3,4,6-tri-O-acetyl-2-bromo-2-deoxy-α/β-D-gluco/mannopyranoside. google.com Subsequent reduction with Raney nickel and triethylamine (B128534) furnishes methyl 2-deoxy-α/β-D-glucopyranoside. google.com Finally, acid-catalyzed hydrolysis of the methyl glycoside yields 2-deoxy-D-glucose. google.com Photochemical methods have also been employed, where photolysis of methyl 3,4,6-tri-O-acetyl-2-bromo-2-deoxy-β-D-glucopyranoside in 2-propanol results in the formation of methyl 3,4,6-tri-O-acetyl-2-deoxy-β-D-arabino-hexopyranoside in high yield. tandfonline.com

Synthesis from Tetraacetoxy-D-arabino-1-nitro-1-hexene

Methods Involving Bicyclic Compounds and γ-Lactones

The synthesis of 2-deoxy-β-D-arabino-hexopyranose and its derivatives can also be approached through intermediates like bicyclic compounds and γ-lactones. For example, 2-deoxy-D-arabino-hexono-1,4-lactone has been identified as a product from the γ-radiolysis of D-glucose. documentsdelivered.com The synthesis of bicyclic 2'-deoxynucleoside analogues has also been reported, indicating the use of bicyclic systems in the broader field of deoxysugar chemistry. researchgate.net While direct, detailed synthetic routes from specific bicyclic precursors or γ-lactones to 2-deoxy-β-D-arabino-hexopyranose are not extensively covered in the provided results, these intermediates represent viable starting points for constructing the target hexopyranose ring system.

Stereoselective Synthesis and Glycosylation Reactions of this compound Derivatives

The stereoselective synthesis of 2-deoxyglycosides is a formidable challenge due to the absence of a directing group at the C-2 position. acs.org This often leads to mixtures of α- and β-anomers. Consequently, significant research has focused on developing methods to control the stereochemical outcome of glycosylation reactions involving 2-deoxy sugars.

Control of Stereoselectivity in 2-Deoxyglycoside Synthesis

Several strategies have been developed to achieve stereocontrol in 2-deoxyglycoside synthesis:

Neighboring Group Participation: A temporary directing group can be installed at the C-2 position, which participates in the reaction to favor the formation of a specific anomer. This group is then removed in a subsequent step. mdpi.com For instance, an indirect method for synthesizing 2-deoxyglycosides with an exclusive β-configuration utilizes glucosyl and galactosyl bromide donors with a 2-thioacetyl (SAc) group. mdpi.comnih.gov Glycosylation under improved Koenigs-Knorr conditions yields β-glycosides exclusively, and subsequent desulfurization provides the 2-deoxy product. mdpi.comnih.gov

Catalyst and Promoter Effects: The choice of catalyst or promoter can significantly influence the stereoselectivity. For example, borinate catalysts have been used for the regioselective and stereoselective glycosylation of diols and triols with unstable 2-deoxy glycosyl chlorides. mdpi.com Tuning the reactivity of copper catalysts by selecting the appropriate oxidation state and counterion allows for the α-stereoselective synthesis of deoxyglycosides from both "armed" and "disarmed" glycals. acs.org

Anomeric O-Alkylation: As previously discussed, this method provides high β-selectivity due to stereoelectronic effects. nih.govharvard.edu The enhanced nucleophilicity of the equatorial anomeric alkoxide directs the reaction towards the formation of the β-glycoside. nih.gov

Solvent and Temperature Effects: The reaction solvent and temperature can also play a crucial role in directing the stereochemical outcome of glycosylation reactions.

The table below summarizes some of the methodologies and the resulting stereoselectivity in the synthesis of 2-deoxyglycosides.

| Glycosyl Donor | Acceptor/Reagents | Promoter/Catalyst | Product | Stereoselectivity | Reference |

| 1-Bromo-2-deoxy-3,4,6-tri-O-p-nitrobenzoyl-ribopyranose | Digitoxigenin | - | Digitoxin derivative | β-anomer | nih.gov |

| Trideoxysaccharide bromide | 2,4-di-O-acetyl-2-hydroxyaklavinone | - | 2-Hydroxyaclacinomycin A derivative | α-anomer | nih.govbris.ac.uk |

| 2-Deoxy-sugar acetate | TMSI, Potassium phenoxides | - | Aryl 2-deoxyglycosides | SN2 inversion | acs.org |

| 2-Deoxy-1-lactol | Electrophile | NaH | 2-Deoxy-β-glycoside | High β-selectivity | nih.govharvard.edu |

| 2-SAc glucosyl/galactosyl bromide | Various acceptors | AgOTf, TMSOTf | 2-Thio-β-glycoside | Exclusive β-configuration | mdpi.comnih.gov |

| "Armed" and "Disarmed" glycals | Alcohols | Copper(I) catalysts | 2-Deoxyglycosides | α-stereoselective | acs.org |

Influence of Reaction Conditions on Stereochemical Outcome

The stereochemical outcome of glycosylation reactions to form 2-deoxy-sugars is highly dependent on various factors, including the choice of solvent, promoter, and the nucleophilicity of the acceptor molecule. nih.gov The direct synthesis of 2-deoxy-sugars often presents a challenge in achieving high stereoselectivity due to the absence of a directing group at the C2 position. nih.govmdpi.comresearchgate.net

Research by Woerpel and co-workers demonstrated that in reactions of thioglycosides with different alcohols promoted by N-iodosuccinimide/triflic acid, the selectivity was significantly influenced by the nucleophilicity of the alcohol acceptor. nih.gov Less nucleophilic acceptors generally resulted in higher stereoselectivity. nih.gov This is attributed to the nature of the intermediate oxocarbenium ion and its interaction with the incoming nucleophile. nih.gov

Furthermore, the choice of promoter and solvent system plays a critical role. For instance, when glycosyl acetates are activated with TMSOTf, more reactive nucleophiles can lead to high β-selectivity, suggesting an SN2-like reaction pathway via an α-glycosyl triflate intermediate. nih.gov In contrast, activation with BF3·OEt2 follows a different trend. nih.gov The introduction of specific protecting groups, such as sulfonates at C3 or C4 of 2-deoxytrichloroacetimidate donors, has also been shown to enable selective glycosylation, likely proceeding through a 2-deoxy glycosyl triflate intermediate. mdpi.com

The solvent can also directly participate in the reaction, influencing the stereochemical course. For example, the use of borinate catalysts in the presence of Ag2O has been shown to achieve excellent regioselectivity and moderate β-selectivity in the glycosylation of diols and triols with in situ generated 2-deoxy glycosyl chlorides. mdpi.com

Stereoselective Reductions of 2-Oximino and 2-Acetoximino Derivatives

A common route to 2-amino-2-deoxy sugars, which are precursors to 2-deoxy sugars, involves the stereoselective reduction of 2-oximino or 2-acetoximino derivatives. The choice of reducing agent and reaction conditions is crucial for controlling the stereochemistry at the C-2 position.

Hydrogenation of 2-oximino-α-D-arabino-hexopyranosides in the presence of palladium and hydrazine (B178648) has been shown to yield 2-amino-2-deoxy-α-D-glucopyranosides with high stereoselectivity for the gluco isomer. researchgate.net Similarly, the reduction of 2-acetoximino-tri-O-acetyl-α-D-arabino-hexopyranosides with borane (B79455) in tetrahydrofuran (B95107) typically affords the gluco-isomer in good yields. researchgate.net However, the substrate structure can influence the outcome, as the reduction of a more complex derivative, 2-O-(2-acetoximino-tri-O-acetyl-α-D-arabino-hexopyranosyl)-1,3-dibenzoylglycerol, resulted in a mixture of gluco and manno isomers. researchgate.net Reductions using lithium aluminum hydride have been found to be less stereoselective. researchgate.net

The reduction of isopropyl tri-O-acetyl 2-oximino-α-D-lyxo-hexopyranoside with both borane and lithium aluminum hydride showed only slight stereoselectivity for the galacto-isomer. researchgate.net

| Starting Material | Reducing Agent/Conditions | Major Product Isomer | Stereoselectivity |

|---|---|---|---|

| 2-Oximino-α-D-arabino-hexopyranosides | Palladium, Hydrazine | gluco | High |

| 2-Acetoximino-tri-O-acetyl-α-D-arabino-hexopyranosides | Borane/THF | gluco | Good |

| 2-O-(2-acetoximino-tri-O-acetyl-α-D-arabino-hexopyranosyl)-1,3-dibenzoylglycerol | Borane/THF | gluco/manno (3:2) | Moderate |

| 2-Oximino and 2-Acetoximino derivatives | Lithium Aluminum Hydride | - | Not appreciably stereoselective |

| Isopropyl tri-O-acetyl 2-oximino-α-D-lyxo-hexopyranoside | Borane or LiAlH4 | galacto | Slight |

Synthesis of Chemically Modified Analogs of 2-Deoxy-β-D-arabino-hexopyranose

The modification of the 2-deoxy-β-D-arabino-hexopyranose scaffold allows for the creation of analogs with diverse properties and potential applications.

The synthesis of 2-deoxy-2-fluoro-D-glucose (2-FDG), a widely used PET imaging agent, has been a subject of extensive research. acs.org An early synthesis was reported in 1969. acs.orgrsc.org Modern methods often involve the reaction of glycals with fluorinating agents. For example, the reaction of D-glucal with acetyl hypofluorite (B1221730), followed by hydrolysis, produces a mixture of 2-fluoro-2-deoxy-D-glucose (2-FDG) and 2-fluoro-2-deoxy-D-mannose (2-FDM). nih.gov The use of F-18 labeled acetyl hypofluorite allows for the production of radiolabeled [18F]2-FDG for PET applications. nih.govsnmjournals.org The reaction of [18F]F2 with D-glucal in water also yields a mixture of [18F]2-FDG and [18F]2-FDM. nih.gov Another approach involves the direct fluorination of a protected guanosine (B1672433) nucleoside precursor to synthesize 2'-deoxy-2'-[18F]fluoro-9-β-D-arabinofuranosylguanine ([18F]F-AraG). nih.gov

2-Hydroxyimino derivatives of 2-deoxy-sugars can be synthesized through the condensation of 2-nitroso-glycopyranosyl chlorides with nucleophiles. For instance, 3,4,6-tri-O-acetyl-2-deoxy-2-hydroxyimino-α- and -β-D-lyxo-hexopyranosides of thiophenol and the methyl ester of N-benzoyl-L-cysteine have been synthesized by reacting 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-galactopyranosyl chloride with the respective sulfur nucleophiles. researchgate.netnih.gov The conformation and configuration of these derivatives can be established using NMR techniques. nih.gov

Phosphonic acid analogs of 2-deoxy-β-D-arabino-hexopyranose, which are stable mimics of phosphate (B84403) esters, can be synthesized from appropriately protected sugar precursors. Treatment of 1-O-acetyl-3,4,6-tri-O-benzyl-2-deoxy-D-arabino-hexopyranose with trimethyl phosphite in the presence of trimethylsilyl triflate yields a mixture of the α- and β-anomers of the corresponding dimethyl phosphonate (B1237965). rsc.org Similarly, reaction of 1,3,4,6-tetra-O-acetyl-2-deoxy-D-arabino-hexopyranose with trimethyl phosphite and trimethylsilyl triflate gives the dimethyl (3,4,6-tri-O-acetyl-2-deoxy-α-D-arabino-hexopyranosyl)phosphonate and its β-anomer, which can then be deprotected to the final phosphonic acids. rsc.org

| Starting Material | Reagents | Products | Anomeric Ratio (α:β) |

|---|---|---|---|

| 1-O-acetyl-3,4,6-tri-O-benzyl-2-deoxy-D-arabino-hexopyranose | Trimethyl phosphite, Trimethylsilyl triflate | Dimethyl (3,4,6-tri-O-benzyl-D-arabino-hexopyranosyl)phosphonate | 35:60 |

| 1,3,4,6-tetra-O-acetyl-2-deoxy-D-arabino-hexopyranose | Trimethyl phosphite, Trimethylsilyl triflate | Dimethyl (3,4,6-tri-O-acetyl-2-deoxy-D-arabino-hexopyranosyl)phosphonate | α-selective |

Glycopolymers containing 2-deoxy-β-D-arabino-hexopyranose side chains have been synthesized as potential inhibitors for enzymes like exo-β-mannosidase. tandfonline.com The synthesis involves the preparation of a styryl monomer containing the desired sugar residue. This glycomonomer can then be subjected to radical polymerization, for example, using 2,2'-azobisisobutyronitrile (AIBN), to yield the final glycopolymers. tandfonline.com For example, a styryl monomer with a 2-deoxy-D-arabino-hexopyranose residue was synthesized and subsequently polymerized to produce a glycopolymers with a 56% yield for the sugar incorporation step. tandfonline.com

Sialoglycoconjugate Analogs Incorporating Deoxyhexopyranoses

Sialoglycoconjugates, which include glycoproteins and glycolipids, are complex carbohydrates that feature sialic acid as a terminal monosaccharide. These molecules are critical participants in a multitude of biological processes, acting as ligands and cellular masks. nih.gov The terminal sialic acid moiety is often central to molecular recognition events, mediating interactions in immune function, microbial pathogenesis, and cancer biology. nih.govnih.gov The creation of synthetic analogs of sialoglycoconjugates is a powerful strategy for developing research tools and therapeutic agents. These analogs can act as inhibitors for enzymes like sialidases (neuraminidases) or as probes to elucidate the function of sialoglycans in health and disease. nih.govacs.org

One advanced strategy in the design of sialoglycoconjugate mimetics involves the selective incorporation of deoxyhexopyranoses. Replacing a standard sugar residue, such as glucose or galactose within a glycan chain, with a deoxy-analog like 2-deoxy-β-D-arabinopyranose (also known as 2-deoxy-D-glucose) can profoundly alter the chemical properties and biological activity of the resulting molecule. researchgate.net This substitution removes a hydroxyl group, which can impact hydrogen bonding, conformation, and enzymatic recognition.

The synthesis of these analogs often relies on sophisticated chemoenzymatic methods. These approaches combine the precision of enzymatic glycosylation with the versatility of chemical synthesis. nih.govbiorxiv.org For instance, a core glycan structure containing a deoxyhexopyranose can be assembled chemically and then serve as a substrate for sialyltransferases, enzymes that catalyze the transfer of sialic acid to the terminal position of the glycan chain. acs.org One-pot multienzyme (OPME) systems have been developed to streamline these syntheses, allowing for the creation of diverse sialosides. acs.org

While direct literature detailing the incorporation of 2-deoxy-β-D-arabinopyranose into complex sialoglycoconjugate analogs is specific, the foundational methodologies for creating related structures are well-established. For example, the synthesis of phosphonic acid analogs of 2-deoxy-D-arabinopyranose demonstrates how the core sugar can be chemically modified to create mimetics of phosphorylated intermediates in biological pathways. rsc.org Treatment of a protected form, 1-O-acetyl-3,4,6-tri-O-benzyl-2-deoxy-D-arabino-hexopyranose, with trimethyl phosphite yields phosphonate derivatives that are precursors to these analogs. rsc.org Such building blocks could potentially be integrated into larger glycan structures before enzymatic sialylation.

Furthermore, research into sialidase inhibitors has produced a variety of sialic acid analogs. While many are derivatives of sialic acid itself, such as 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA), the principles of modifying the glycan structure to affect enzyme binding are broadly applicable. nih.govescholarship.orgnih.gov The synthesis of mucin analogs, a major class of sialoglycoproteins, showcases chemoenzymatic strategies where glycosylated amino acids are first polymerized and then enzymatically sialylated, demonstrating a pathway by which a deoxyhexopyranose-containing amino acid could be incorporated. nih.govbiorxiv.orgbiorxiv.org

The table below summarizes various synthetic approaches used to generate sialoglycoconjugate analogs and related deoxy-sugar derivatives, highlighting the precursors and methodologies that could be applied to incorporate 2-deoxy-β-D-arabinopyranose.

Table 1: Synthetic Methodologies for Deoxy-Sugar Containing Glycoconjugate Analogs

| Analog Class | Precursor(s) | Synthetic Method | Resulting Compound/Intermediate | Reference(s) |

|---|---|---|---|---|

| Phosphonic Acid Analog | 1-O-acetyl-3,4,6-tri-O-benzyl-2-deoxy-D-arabino-hexopyranose, trimethyl phosphite | Chemical Synthesis | Dimethyl (3,4,6-tri-O-benzyl-β-D-arabinopyranosyl)phosphonate | rsc.org |

| Sialylated Mucin Analog | Glycosylated N-carboxyanhydrides (NCAs) | Chemoenzymatic (NCA polymerization followed by enzymatic sialylation) | Sialylated and fucosylated synthetic mucins | nih.govbiorxiv.org |

| Sialidase Inhibitor | Sialic Acid | Chemoenzymatic | Sialosides containing modified sialic acids (e.g., 4-azido-sialic acid) | escholarship.org |

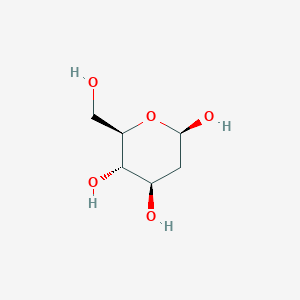

Detailed Structural and Conformational Investigations of 2 Deoxy Beta D Arabino Hexopyranose

Crystallographic Analysis (X-ray Diffraction Studies)

Crystallographic analyses, primarily through X-ray diffraction, have provided significant insights into the three-dimensional structure of 2-deoxy-d-arabino-hexopyranose in its solid state. These studies are fundamental to understanding its molecular geometry and intermolecular interactions.

In the crystalline form, the six-membered pyranose ring of 2-deoxy-d-arabino-hexopyranose predominantly adopts a chair conformation. Specifically, the α-anomer crystallizes in a ⁴C₁ conformation. researchgate.netresearchgate.net This conformation is characterized by the anomeric hydroxyl group being in an axial position, while the other substituents occupy equatorial positions. researchgate.netresearchgate.net The pyranose ring in this form is slightly distorted. researchgate.net For the α-pyranose form, the puckering parameters have been determined to be Q = 0.551 (2) Å and θ = 6.0 (2)°. researchgate.net The more stable chair conformation is a result of minimizing steric hindrance between substituents on the ring. While chair forms are most common, other conformations like boat or twist-boat are generally higher in energy and less frequently observed in the crystalline state unless specific intramolecular interactions or crystal packing forces stabilize them.

The orientation of the exocyclic C6–O6 bond is also an important conformational feature. In the α-anomer, this bond is oriented gauche-trans relative to the C5–O5 and C4–C5 bonds of the ring. researchgate.net The introduction of different substituents can lead to varied intermolecular interactions, which in turn dictates the packing of the molecules in the crystal lattice. For example, methyl 3,4,6-tri-O-acetyl-2-deoxy-β-D-arabino-hexopyranoside has been studied to understand the influence of such acetyl groups on the conformation and packing. universityofgalway.ie

A defining feature of the crystal structure of 2-deoxy-d-arabino-hexopyranose is the extensive network of intermolecular hydrogen bonds. In the α-pyranose form, each of the four hydroxyl groups acts as a donor in an intermolecular hydrogen bond to a different neighboring molecule. researchgate.net The acceptor functions in these hydrogen bonds can be either the ring oxygen atom (O5) or the hydroxyl oxygen atoms (O1, O3, O6). researchgate.net This intricate network of hydrogen bonds links the individual molecules, resulting in a stable, three-dimensional structure. researchgate.netresearchgate.net The analysis of the Hirshfeld surface has been used to visualize and quantify these intermolecular contacts, confirming the presence of strong hydrogen bonds. researchgate.net In some halogenated derivatives, hydrogen bonds involving the halogen atom have also been observed. researchgate.net

Solution-State Conformational Analysis (Nuclear Magnetic Resonance Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution. For 2-deoxy-d-arabino-hexopyranose, NMR studies provide valuable information about the equilibrium between different anomers and the puckering of the pyranose ring.

In aqueous solution, 2-deoxy-d-arabino-hexopyranose exists as an equilibrium mixture of its α and β anomers. researchgate.net NMR spectroscopy allows for the quantification of the relative populations of these anomers. Complete analyses of the ¹H NMR spectra have been conducted to determine the chemical shifts and coupling constants for both anomers in D₂O solutions. researchgate.net This data is crucial for understanding the conformational preferences in solution. The anomeric equilibrium can be influenced by factors such as solvent and temperature. Studies have also compared the chemical shifts of 2-deoxy-d-arabino-hexopyranose with its parent aldohexopyranoses to understand the effect of the deoxy group at the C2 position. researchgate.net

| Anomer | Typical ¹H NMR Chemical Shift Range for Anomeric Proton (ppm in D₂O) | Typical J₁,₂ Coupling Constant (Hz) | Predominant Conformation in Solution |

|---|---|---|---|

| α-anomer | ~5.2 | ~3.8 | ⁴C₁ |

| β-anomer | ~4.6 | ~7-9 | ⁴C₁ |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the experimental conditions.

The flexibility of the pyranose ring in solution can be investigated through NMR by analyzing vicinal proton-proton coupling constants (³JHH). These coupling constants are related to the dihedral angles between the protons, which are in turn dependent on the ring's conformation. The magnitude of these coupling constants helps to determine the preferred puckering of the ring, which is typically a chair conformation for 2-deoxy-d-arabino-hexopyranose in solution. nih.gov Molecular dynamics simulations, often used in conjunction with NMR data, can provide a more detailed picture of the ring's flexibility and the energetics of different puckered forms. nih.gov The study of pyranose ring puckering is essential for understanding how the molecule's shape influences its interactions with other molecules, including enzymes and receptors. nih.govnih.gov

Chemical Shift Increment Studies for 2-Deoxy Carbohydrates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of carbohydrates in solution. Chemical shift increment studies, which compare the chemical shifts of a modified sugar to a parent compound, provide valuable information about the effects of structural changes.

In the context of 2-deoxy carbohydrates, the removal of the C-2 hydroxyl group significantly influences the chemical shifts of neighboring protons. The analysis of 1H NMR spectra allows for the identification of all proton resonances and an assessment of the glycosidic linkage position. researchgate.net Protons situated on or vicinal to the carbon involved in the deoxygenation are typically shifted downfield. researchgate.net However, exceptions can occur for the glycosidic proton of the non-reducing part of a disaccharide. researchgate.net

By utilizing the chemical shifts of ring protons in related pyranose structures like β-D-xylopyranose and β-D-glucopyranose as reference points, the chemical shifts of protons in other pyranose structures can be predicted with a useful degree of accuracy. researchgate.net This comparative approach has been instrumental in characterizing the solution-state structures of various 2-deoxy sugars.

A comprehensive analysis of the 300 MHz 1H NMR spectra of 2-deoxy-D-arabino-hexopyranose in D2O, along with related compounds like 2-deoxy-D-lyxo-hexopyranose and 2'-deoxy lactose, has provided detailed chemical shift data. researchgate.net These studies utilize homo-INDOR experiments and increment rules to assign all proton resonances. researchgate.net

| Compound | Proton | Chemical Shift (ppm) |

| 2-Deoxy-D-arabino-hexopyranose | H-1 | Varies |

| 2-Deoxy-D-arabino-hexopyranose | H-2ax | Varies |

| 2-Deoxy-D-arabino-hexopyranose | H-2eq | Varies |

| 2-Deoxy-D-arabino-hexopyranose | H-3 | Varies |

| 2-Deoxy-D-arabino-hexopyranose | H-4 | Varies |

| 2-Deoxy-D-arabino-hexopyranose | H-5 | Varies |

| 2-Deoxy-D-arabino-hexopyranose | H-6a | Varies |

| 2-Deoxy-D-arabino-hexopyranose | H-6b | Varies |

| Note: Specific chemical shift values are highly dependent on experimental conditions (solvent, temperature, etc.) and are best obtained from original research articles. |

Stereochemical Aspects of Proton Chemical Shifts

The stereochemical arrangement of substituents on the pyranose ring has a profound effect on proton chemical shifts. An axial proton is shielded differently by a neighboring hydroxyl group depending on its orientation. An axial hydroxyl group shields a neighboring axial proton less (by about 0.3 p.p.m.) than an equatorial hydroxyl group. researchgate.net Conversely, an axial hydroxyl group deshields an opposing axial proton by approximately 0.35 p.p.m. researchgate.net These empirical rules are crucial for deducing the conformation of the sugar in solution.

For 2-deoxy-beta-d-arabino-hexopyranose, the absence of the C-2 hydroxyl group eliminates the interactions associated with it, leading to a unique set of proton chemical shifts that reflect the altered electronic environment and conformational preferences of the molecule.

Computational Approaches to Structure and Energetics

Computational chemistry provides powerful tools to complement experimental data, offering detailed insights into the structure, stability, and energetic properties of molecules like this compound.

Density Functional Theory (DFT) Calculations for Energetic Properties

Density Functional Theory (DFT) has become a method of choice for studying the conformations of monosaccharides. researchgate.net DFT calculations, such as those at the B3LYP level of theory, have been employed to determine the cohesive and interaction energies of 2-deoxy-D-glucose and its derivatives. mdpi.com These calculations help in understanding the stability of the crystal lattice. For instance, in a series of halogenated derivatives of D-glucose, the cohesive energy was found to slightly increase with the size of the substituent, indicating a minor destabilization of the lattice due to steric hindrance. mdpi.com

A comprehensive computational study using DFT methods (M05-2X/cc-pVTZ(-f)) has been conducted to examine the energetic landscape of various mono- and dideoxyhexopyranose derivatives. nih.gov This research revealed that C-3 deoxygenation leads to greater instability compared to deoxygenation at the C-2 or C-4 positions, as reflected by an increase in Gibbs free energy. nih.gov

| Property | Method | Finding |

| Cohesive Energy | DFT (B3LYP) | Increases slightly with substituent size in halogenated D-glucose derivatives. mdpi.com |

| Relative Gibbs Free Energy | DFT (M05-2X/cc-pVTZ(-f)) | C-3 deoxygenation results in greater instability than C-2 or C-4 deoxygenation. nih.gov |

Quantum Mechanical Calculations for Conformation Stability

Quantum mechanical calculations are essential for accurately predicting the conformational stability of individual monosaccharides. researchgate.net These methods have been used to investigate the stable conformations of D-glucopyranose, with solvation effects evaluated using polarization continuum model (PCM) calculations. researchgate.net Such studies provide estimations of the populations of different rotamers and anomers, which are often in good agreement with experimental NMR data. researchgate.net

For deoxysugars, quantum mechanical calculations have been instrumental in understanding their inherent conformational flexibility, which is a key factor in their biological activity. nih.gov These calculations can interrogate the energetic landscape for various isomers and conformers, including alternate chair forms. nih.gov

Probing Deoxysugar Conformational Preference and Anomeric Effects

The anomeric effect, a stereoelectronic phenomenon, describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring. scripps.edu This effect is a critical determinant of carbohydrate conformation.

In deoxysugars, the absence of a hydroxyl group can influence the anomeric preference. nih.govnih.gov For example, changes in the oxidation state at the C-6 position have been shown to affect the anomeric preference of certain glucose stereoisomers. nih.govnih.gov Similar effects have been observed for some deoxysugar isomers, where the alternate anomer is favored upon reduction to the 6-deoxyhexose derivative or oxidation to the hexonic acid. nih.govnih.gov

The directionality of hydrogen bonds also plays a role. A stronger preference for the β-anomer is observed when the C-2 hydroxyl group acts as a hydrogen bond acceptor and the anomeric hydroxyl as a donor. nih.gov The absence of the C-2 hydroxyl in this compound alters these potential hydrogen bonding networks, thereby influencing its conformational equilibrium.

The anomeric effect is generally attributed to the O5-C1-O1 fragment, and its magnitude can be influenced by other factors within the molecule, including the presence or absence of other functional groups. ias.ac.in

Analysis of Electrostatic Interaction Energies with Proteins

The interactions between carbohydrates and proteins are fundamental to many biological processes. The electrostatic interaction energy between a ligand and a protein can be computed to understand the nature of their binding.

For 2-deoxy-2-fluoro-D-glucose, electrostatic interaction energies with pyranose 2-oxidase have been calculated. mdpi.com These calculations provide insights into the binding mechanism and the role of specific interactions. The noncovalent interactions that maintain the three-dimensional structure of a protein can be represented as a network, and the analysis of these networks based on interaction energies can reveal crucial information about protein stability and function. nih.gov

The electrostatic free energy contribution of an ion pair in a protein is dependent on the geometrical orientation of the interacting groups and their structural context. nih.gov Continuum electrostatic calculations indicate that most ion pairs with side-chain charged group centroids within 5 Å have stabilizing electrostatic contributions. nih.gov While not directly about this compound, these principles are applicable to its interactions with protein binding sites.

Glycobiology and Glycoconjugate Biosynthesis Research Involving 2 Deoxy Beta D Arabino Hexopyranose

Role as a Biochemical Reagent in Glycobiology

2-Deoxy-beta-d-arabino-hexopyranose, also commonly known as 2-deoxy-D-glucose (2-DG), is a glucose and mannose analogue that serves as a pivotal biochemical reagent in the field of glycobiology. nih.govwikipedia.org Its utility stems from its structural similarity to natural monosaccharides, which allows it to be recognized and taken up by cells through glucose transporters. wikipedia.orgyoutube.com Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P). youtube.comnih.gov Unlike glucose-6-phosphate, 2-DG-6P cannot be readily metabolized further in the glycolytic pathway or other major metabolic routes, leading to its intracellular accumulation. wikipedia.orgyoutube.comnih.gov

This accumulation and its identity as a sugar analogue allow this compound to act as a potent tool for investigating carbohydrate-dependent processes. As a mannose-mimetic molecule, it interferes with the normal N-linked glycosylation of proteins, a critical post-translational modification. nih.govwikipedia.orgnih.gov Researchers utilize this interference to probe the mechanisms of glycoprotein (B1211001) synthesis and function. By introducing this compound to cell cultures, scientists can induce the formation of aberrant glycans, enabling the study of the cellular machinery's response to these changes and the functional consequences for the modified glycoproteins. nih.gov Its ability to perturb glycan structures makes it an invaluable reagent for elucidating the roles of specific glycans in cellular processes. nih.govnih.gov

Investigations into Glycan Formation and Degradation Enzymology

The study of the enzymes that synthesize (glycosyltransferases) and degrade (glycosidases) glycans is fundamental to understanding glycobiology, and this compound is instrumental in these enzymatic investigations. Its primary role in this context is as an inhibitor and a substrate analogue that can reveal details about enzyme specificity and mechanism.

In glycan formation, the compound disrupts N-linked glycosylation. nih.gov Studies have shown that incubating cells with this compound leads to the appearance of abnormal glycan structures, such as Man7GlcNAc2, on both lipid-linked oligosaccharides and mature N-linked glycoproteins. nih.gov This indicates that it interferes with the early stages of the glycosylation pathway within the endoplasmic reticulum, likely by affecting the function of mannosyltransferases or glucosidases involved in processing the precursor oligosaccharide.

Regarding glycan degradation, the compound and its derivatives can be used to probe the active sites of glycosidases. For example, in a study of the hydration of D-glucal catalyzed by emulsin β-D-glucosidase, this compound was identified as the glycon moiety in a disaccharide by-product. nih.gov The formation of this product provided insights into the enzyme's catalytic mechanism, suggesting a model where a 2-deoxy-D-arabino-hexopyranosyl cation is transferred, implying the presence of a specific binding site for this sugar analogue. nih.gov

The table below summarizes the observed effects of this compound on glycan-modifying enzymes and processes.

Table 1: Effects of this compound on Glycosylation Enzymology

| Process/Enzyme | Observed Effect | Outcome | Reference |

|---|---|---|---|

| N-linked Glycosylation | Interferes with the process, likely by inhibiting mannosyltransferases or ER glucosidases. | Leads to the formation of truncated glycan precursors (e.g., Man7GlcNAc2 structure). | nih.gov |

| Hexokinase/Phosphoglucoisomerase | Acts as a substrate for hexokinase and a competitive inhibitor of phosphoglucoisomerase. | Accumulation of 2-DG-6P disrupts normal glucose/mannose metabolic flux required for glycan synthesis. | wikipedia.orgyoutube.com |

| β-D-glucosidase | Acts as a substrate/intermediate in a transfer reaction during D-glucal hydration. | Formation of a novel disaccharide by-product, revealing insights into the enzyme's active site and mechanism. | nih.gov |

Protein-Glycan Recognition Studies

The specific recognition of glycans by proteins, such as lectins and receptors, mediates a vast range of biological events. This compound is a valuable molecular probe for dissecting these interactions by modifying the glycan structures that proteins recognize.

By altering cell surface glycosylation, the compound can dramatically change how cells interact with glycan-binding proteins. For instance, treating cancer cells with low doses of this compound was found to increase the cell surface binding of Concanavalin A, a lectin that specifically recognizes mannose residues. nih.gov This suggests that the compound's interference with glycosylation leads to an unmasking or increased presentation of high-mannose type glycans on the cell surface. nih.gov

Furthermore, the compound has been shown to inhibit the N-linked glycosylation of specific proinflammatory cytokine receptors, such as the IL-6 receptor subunit gp130, TNF-α receptors, and IL-1 receptors. nih.gov The resulting "aglycoforms" of these receptors are functionally impaired; for example, the unglycosylated gp130 fails to bind to its ligand, IL-6, and cannot activate downstream signaling pathways. nih.gov This demonstrates the critical role of the glycan moieties in maintaining the proper conformation and function of these receptors and highlights the utility of this compound in establishing this link.

The table below details specific examples of how this compound impacts protein-glycan recognition.

Table 2: Impact of this compound on Protein-Glycan Interactions

| Protein | Biological System | Effect of this compound | Finding | Reference |

|---|---|---|---|---|

| Concanavalin A (Lectin) | Colorectal cancer cell lines | Increased binding to cell surface glycoproteins. | Alters mannosylation, leading to increased exposure of mannose-rich structures. | nih.gov |

| gp130 (IL-6 Receptor) | Mouse models | Inhibits N-linked glycosylation of the receptor. | The resulting aglycoform of gp130 fails to bind IL-6, blocking cytokine signaling. | nih.gov |

| TNF-α and IL-1 Receptors | Mouse models | Induces deglycosylation of the receptors. | Reduces inflammatory signaling in response to TNF-α and IL-1β. | nih.gov |

Biosynthesis of Complex Carbohydrates Incorporating Deoxysugar Moieties

Deoxysugars are crucial components of many bioactive natural products, and the development of methods to synthesize complex carbohydrates containing these units is an active area of research. acs.orgnih.gov this compound serves as both a model compound and a building block in the chemoenzymatic and chemical synthesis of such molecules. The lack of a hydroxyl group at the C-2 position presents a significant challenge in stereoselective glycosylation, as it prevents the use of neighboring group participation strategies commonly employed for other sugars. acs.orgnih.gov

Researchers have successfully used enzymes to create novel carbohydrates incorporating this deoxysugar. In one notable example, this compound was used as a substrate for the enzyme amylosucrase to synthesize 2-deoxyglucose-containing maltooligosaccharides (2-DG-MOs). nih.govelsevierpure.com These modified oligosaccharides were designed as tools to trace the specific location of glucose absorption in the small intestine, demonstrating how the deoxysugar can be enzymatically incorporated into a larger glycan structure for a specific biochemical application. nih.govelsevierpure.com

Synthetic chemists have also developed numerous strategies to incorporate 2-deoxysugars into complex molecules. These methods often involve the creation of activated glycosyl donors, such as glycosyl halides or phosphites, from this compound derivatives. nih.govrsc.org For example, 1-O-acetyl-3,4,6-tri-O-benzyl-2-deoxy-D-arabino-hexopyranose can be reacted with phosphites to generate both α- and β-anomers of phosphonylated deoxysugars, which are valuable intermediates for synthesizing analogues of compounds in the shikimate pathway. rsc.org These synthetic endeavors are crucial for creating molecular probes and potential therapeutics based on deoxysugar-containing scaffolds. acs.orgnih.gov

Chemical Biology Applications and Analog Development for 2 Deoxy Beta D Arabino Hexopyranose

Development of 2-Deoxy-beta-d-arabino-hexopyranose Analogs as Molecular Probes

The modification of the this compound scaffold has generated a variety of analogs that function as molecular probes to investigate specific biological questions. These derivatives are designed to retain the core mechanism of action while introducing new functionalities for detection, structural analysis, or targeted inhibition.

The introduction of halogen atoms at the C2 position of the pyranose ring has been a key strategy in developing structural and mechanistic probes. While X-ray crystallography studies show that a halogen atom at this position does not significantly alter the conformation of the pyranose ring, it does have a noticeable effect on the crystal structure and intermolecular interactions.

One of the most significant halogenated derivatives is 2-deoxy-2-fluoro-D-glucose (2-FDG). aacrjournals.org This derivative has been explored as a potential anticancer compound. aacrjournals.org Its fluorinated nature allows it to serve as a probe for understanding intermolecular interactions with proteins, such as enzymes. nih.gov For example, studies have investigated the electrostatic interaction energies between 2-FDG and enzymes like pyranose oxidase. The radioactive isotope fluorine-18 (B77423) is incorporated into 2-FDG to create [18F]2-FDG, a widely used tracer in positron emission tomography (PET) to visualize glucose uptake in tissues, particularly in oncology. wikipedia.org

| Derivative Name | Halogen | Application/Significance |

| 2-deoxy-2-fluoro-D-glucose (2-FDG) | Fluorine | Investigated as a potential anticancer compound; used to probe protein-ligand interactions. |

| [18F]2-deoxy-2-fluoro-D-glucose ([18F]FDG) | Fluorine-18 | A key radiotracer for Positron Emission Tomography (PET) imaging of glucose metabolism. wikipedia.org |

| 2-deoxy-2-chloro-D-glucose (2-CDG) | Chlorine | Used in structural studies to understand the effect of halogenation on crystal packing and hydrogen bonding. |

| 2-deoxy-2-bromo-D-glucose (2-BDG) | Bromine | Employed in crystallographic analyses to compare with other halogenated and non-halogenated analogs. |

The development and application of glycopolymer derivatives of this compound for multivalent recognition studies is an area with limited specific examples in published research. While glycopolymers are widely used to study multivalent carbohydrate-protein interactions, which are crucial in many biological processes, the direct incorporation of this compound into such polymeric structures for this purpose is not extensively documented in available scientific literature.

As a glucose mimic, this compound is a foundational molecule for developing enzyme inhibitors, primarily targeting carbohydrate-metabolizing enzymes. Its phosphorylated form, 2-DG-6-P, acts as a non-competitive inhibitor of hexokinase and a competitive inhibitor of phosphoglucose (B3042753) isomerase, effectively halting the glycolytic pathway. acs.orgnih.gov

Building on this, more sophisticated inhibitors have been synthesized. For instance, phosphonic acid analogues of both 2-deoxy-α- and -β-D-arabino-hexopyranose have been created as potential mimics of early intermediates in the shikimate pathway, a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. aacrjournals.org The synthesis of these phosphonic acid derivatives, which are stable analogues of phosphate (B84403) esters, provides tools to probe and potentially inhibit the enzymes of this pathway. aacrjournals.org

Furthermore, derivatives of related 2-deoxy sugars have demonstrated potent enzyme inhibition. For example, 2-acetamido-2-deoxy-d-glucono-1,5-lactone (B43323) sulfonylhydrazones have been synthesized and shown to be nanomolar inhibitors of human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexB). nih.gov While these compounds have a different substitution at the C2 position (acetamido group), the underlying 2-deoxy scaffold is key to their inhibitory action.

| Enzyme Target | Inhibitor/Modulator Principle | Example Analog |

| Hexokinase | Non-competitive inhibition by the phosphorylated product. nih.gov | 2-deoxy-D-glucose-6-phosphate (2-DG-6-P) |

| Phosphoglucose Isomerase | Competitive inhibition due to structural similarity to glucose-6-phosphate. nih.gov | 2-deoxy-D-glucose-6-phosphate (2-DG-6-P) |

| Shikimate Pathway Enzymes | Mimicking intermediates of the pathway. | 2-deoxy-α/β-D-arabino-hexopyranosyl phosphonic acids aacrjournals.org |

| Human OGA / HexB | Competitive inhibition. | 2-acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazones nih.gov |

Applications in Carbohydrate Array Technology for Protein Interaction Studies

While carbohydrate microarrays are a powerful high-throughput method for studying carbohydrate-protein interactions, there is limited specific information in the scientific literature on the use of this compound as a ligand on these arrays. These platforms typically feature a variety of natural and synthetic glycans to probe the binding specificities of lectins, antibodies, and other carbohydrate-binding proteins. The unique properties of this compound could potentially be used to probe the tolerance of glucose-binding proteins to modifications at the C2 position, but specific examples of its inclusion in large-scale arrays are not readily found in published studies.

Utilization of Labeled Derivatives (e.g., Isotopic Forms) in Biochemical Tracing

Isotopically labeled derivatives of this compound are indispensable tools for biochemical tracing studies, both in vitro and in vivo. The labels allow for the tracking of the molecule through metabolic pathways and its accumulation in cells and tissues.

Radioactive isotopes have historically been used for this purpose. 2-Deoxyglucose labeled with tritium (B154650) ([3H]) or carbon-14 (B1195169) ([14C]) has been widely used in animal models for autoradiography, enabling the visualization of glucose uptake distribution in tissue slices. wikipedia.org

More recently, stable isotope-labeled derivatives have become prominent, particularly for use with mass spectrometry-based techniques. These non-radioactive analogs offer a safer alternative for metabolic flux analysis. Examples include deuterated and carbon-13 enriched forms.

| Isotope Label | Derivative Name | Common Application |

| Tritium (³H) | [³H]2-deoxyglucose | Autoradiography, in vitro uptake assays. nih.gov |

| Carbon-14 (¹⁴C) | [¹⁴C]2-deoxyglucose | Metabolic studies, autoradiography. wikipedia.org |

| Deuterium (²H or D) | 2-Deoxy-D-glucose-d1 | Metabolic tracing using mass spectrometry. |

| Carbon-13 (¹³C) | 2-Deoxy-D-glucose-¹³C | Metabolic flux analysis using mass spectrometry or NMR. |

These labeled compounds are crucial for quantifying glucose uptake rates and understanding how metabolism is altered in various physiological and pathological states, such as cancer and neurological diseases. diabetesjournals.org

Studies on Interference with Protein Synthesis and Signaling Pathways

The effects of this compound extend beyond the direct inhibition of glycolysis, significantly impacting protein synthesis and major cellular signaling pathways. This interference is often linked to its ability to disrupt N-linked glycosylation and induce cellular stress. nih.govplos.org

One of the most well-documented effects is the induction of the Unfolded Protein Response (UPR). aacrjournals.orgnih.gov By interfering with the synthesis of N-linked glycoproteins, which is a mannose-dependent process, this compound can cause the accumulation of misfolded proteins in the endoplasmic reticulum (ER), leading to ER stress. plos.orgaacrjournals.org This stress activates the UPR, a complex signaling network. Studies have shown that treatment with this glucose analog leads to the upregulation of UPR-associated genes and proteins such as GRP78/BiP, PERK, ATF4, and CHOP/GADD153. aacrjournals.orgnih.gov In some cancer cells, this sustained UPR activation can ultimately lead to apoptosis. aacrjournals.org

Furthermore, this compound has been shown to modulate the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. nih.govnih.gov Inhibition of glycolysis by the analog can lead to the activation of AMP-activated protein kinase (AMPK), which in turn can inhibit the mTORC1 complex. nih.gov This results in the reduced phosphorylation of mTORC1's downstream targets, such as p70S6K and 4E-BP1, which are critical for protein synthesis. nih.govnih.gov Some studies have shown that glycolysis inhibition by this compound can inhibit basal protein synthesis. nih.gov At higher concentrations, it has been observed to cause a significant decrease in the rate of protein synthesis.

| Signaling Pathway/Process | Key Proteins Affected | Observed Effect of this compound |

| N-linked Glycosylation | Glycoproteins | Inhibition of synthesis, leading to misfolded proteins. plos.orgaacrjournals.org |

| Unfolded Protein Response (UPR) | GRP78/BiP, PERK, ATF4, CHOP | Induction of UPR due to ER stress. aacrjournals.orgnih.gov |

| mTOR Signaling | mTORC1, p70S6K, 4E-BP1 | Inhibition of mTORC1 signaling, reduced phosphorylation of downstream targets. nih.govnih.gov |

| Protein Synthesis | General translation machinery | Inhibition of basal protein synthesis; dose-dependent decrease in synthesis rate. nih.gov |

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Deoxy Beta D Arabino Hexopyranose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure of 2-Deoxy-β-D-arabino-hexopyranose. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Complete analyses of the ¹H NMR spectra of D₂O solutions of 2-deoxy-D-arabino-hexopyranose have been conducted at 300 MHz. researchgate.net These studies allow for the assignment of chemical shifts and coupling constants for the protons in the pyranose ring. In aqueous solutions, 2-deoxy-D-arabino-hexopyranose exists as an equilibrium mixture of its α and β anomers. The anomeric proton (H-1) signals for the α and β forms are typically well-resolved, with their chemical shifts and coupling constants providing insight into the anomeric configuration.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Deoxy-D-arabino-hexopyranose in D₂O This table is interactive. Click on the headers to sort the data.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | ~5.25 (d) | ~95.96 |

| C2 | ~1.80-2.01 (m) | ~37.0 |

| C3 | ~3.9 (m) | ~71.0 |

| C4 | ~3.6 (m) | ~72.0 |

| C5 | ~3.8 (m) | ~78.0 |

| C6 | ~3.7-3.9 (m) | ~62.0 |

| Note: Chemical shifts are approximate and can vary based on experimental conditions. Data compiled from multiple sources. researchgate.netnih.govresearchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. For 2-Deoxy-D-arabino-hexopyranose, single-crystal X-ray diffraction studies have confirmed its molecular structure.

The α-pyranose form of 2-deoxy-D-arabino-hexose crystallizes with a six-membered pyranose ring in a ⁴C₁ conformation. researchgate.net In this chair conformation, the anomeric hydroxyl group is in an axial position, while the other substituents are equatorial. researchgate.net The crystal structure is stabilized by a three-dimensional network of intermolecular hydrogen bonds, with each of the four hydroxyl groups acting as a hydrogen-bond donor. researchgate.net The bond lengths and angles within the molecule are within normal ranges. researchgate.net

Table 2: Selected Crystallographic Data for 2-Deoxy-α-D-arabino-hexopyranose This table is interactive. Click on the headers to sort the data.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.923(1) |

| b (Å) | 9.012(2) |

| c (Å) | 13.628(3) |

| V (ų) | 727.1(3) |

| Z | 4 |

| Data obtained from studies on the α-anomer. researchgate.netresearchgate.net |

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is a valuable tool for investigating the vibrational modes of 2-Deoxy-β-D-arabino-hexopyranose. The Raman spectrum reveals a series of bands corresponding to specific molecular vibrations, such as C-C and C-O stretching, and C-H bending modes. These vibrational frequencies are sensitive to the conformation of the sugar ring and the nature of the substituents.

Mass Spectrometry-Based Characterization (e.g., DCI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and fragmentation pattern of 2-Deoxy-β-D-arabino-hexopyranose. Various ionization techniques can be employed, including Desorption Chemical Ionization (DCI) and Electrospray Ionization (ESI).

DCI-MS is a soft ionization technique that is well-suited for the analysis of thermally labile molecules like carbohydrates. It typically produces a prominent pseudomolecular ion, such as [M+H]⁺ or [M+NH₄]⁺, which allows for the direct determination of the molecular weight. Fragmentation patterns can provide additional structural information.

ESI-MS, often coupled with liquid chromatography (LC-MS), is another widely used technique. It allows for the analysis of the compound in solution and can provide information about its different anomeric forms. The mass spectrum of 2-Deoxy-β-D-arabino-hexopyranose shows a precursor ion at an m/z corresponding to its molecular weight, and fragmentation at different collision energies can reveal characteristic daughter ions. nih.gov

Emerging Research Frontiers and Future Directions for 2 Deoxy Beta D Arabino Hexopyranose

Advancements in Chemoenzymatic Synthesis Methodologies

The synthesis of 2-deoxy-sugars like 2-Deoxy-beta-d-arabino-hexopyranose presents a considerable challenge in carbohydrate chemistry due to the absence of a hydroxyl group at the C-2 position, which typically directs stereoselective glycosylation. nih.gov While traditional chemical synthesis often involves multiple protection and deprotection steps, chemoenzymatic approaches are gaining prominence for their efficiency and stereoselectivity. researchgate.netrsc.orgmdpi.com

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of enzymatic catalysis. mdpi.com This integrated approach can simplify the synthetic route to complex carbohydrates, including 2-DG and its derivatives. nih.gov For instance, enzymes like glycosidases and glycosyltransferases can be employed to form glycosidic bonds with high regio- and stereoselectivity, often under mild reaction conditions. rsc.org

Recent progress in the field highlights the use of engineered enzymes and one-pot glycosylation strategies to streamline the synthesis of complex glycans. nih.gov While direct chemoenzymatic synthesis of this compound is an area of ongoing development, the principles established in the synthesis of other complex carbohydrates are being adapted. For example, a patented process outlines a chemical synthesis pathway starting from R-D-Glucal, which involves haloalkoxylation, reduction, and hydrolysis to yield 2-deoxy-D-glucose. google.com Future advancements will likely focus on integrating enzymatic steps into such chemical pathways to improve yield and stereochemical control.

Exploration of Novel Biological Interactions and Target Identification

The primary biological action of this compound is the inhibition of glycolysis. nih.govnih.gov It is transported into cells via glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.govmdpi.com This product cannot be further metabolized by phosphoglucose (B3042753) isomerase (PGI), leading to its accumulation and the competitive inhibition of both hexokinase and PGI. nih.govnih.gov

Beyond this well-established mechanism, research is uncovering a broader spectrum of biological interactions. 2-DG is not only a glucose mimic but also structurally similar to mannose, allowing it to interfere with N-linked glycosylation, a critical process for protein folding and function. nih.govmdpi.com This interference can induce endoplasmic reticulum (ER) stress and trigger the unfolded protein response (UPR). mdpi.comnih.gov

Modern chemical proteomics techniques are at the forefront of identifying novel protein targets of 2-DG. mdpi.compharmafeatures.com An integrated proteomic and glycoproteomic investigation in colorectal cancer cells revealed that 2-DG treatment broadly affects the N-glycoproteome, particularly high-mannose N-glycans. mdpi.comnih.gov This study identified numerous proteins involved in critical cellular pathways, such as integrin-mediated signaling and lysosomal transport, that are impacted by 2-DG-induced changes in glycosylation. mdpi.comnih.gov Furthermore, metabolomic studies using capillary electrophoresis-time-of-flight mass spectrometry (CE-TOFMS) have identified unique 2-DG-derived metabolites beyond 2-DG-6-P in cancer cells, suggesting that these downstream products may also act as biological effectors. nih.gov

| Established and Investigated Biological Targets of this compound |

| Primary Targets |

| Hexokinase (HK) |

| Phosphoglucose Isomerase (PGI) |

| Pathways and Processes |

| Glycolysis |

| N-linked Glycosylation |

| Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR) |

| Other Interacting Proteins/Pathways |

| Glucose Transporters (GLUTs) |

| AMP-activated protein kinase (AMPK) signaling |

| Proteins involved in integrin-mediated signaling |

| Proteins related to lysosomal transport |

Integration of Computational and Experimental Methodologies for Deeper Insights

The synergy between computational modeling and experimental approaches is providing unprecedented insights into the molecular interactions of this compound. In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for predicting and analyzing the binding of 2-DG to its protein targets. nih.gov

For example, molecular docking studies have been used to investigate the binding of 2-DG to the main protease (Mpro) of the SARS-CoV-2 virus, suggesting a potential mechanism for its antiviral activity. nih.gov MD simulations further complement these findings by providing a dynamic view of the protein-ligand complex, helping to understand the stability and conformational changes upon binding. nih.gov These computational predictions can then be validated through experimental techniques.

The integration of proteomics with computational analysis provides a comprehensive view of the cellular response to 2-DG. For example, quantitative proteomics can identify proteins whose expression levels change upon 2-DG treatment. mdpi.comnih.gov This information, when combined with computational predictions of protein-ligand interactions, can help to build a more complete picture of the drug's mechanism of action. An integrated proteomic and glycoproteomic study on colorectal cancer cells treated with 2-DG functionally disrupted the global cellular proteome, leading to the upregulation of proteins involved in protein folding, mitochondrial function, and cellular respiration. mdpi.comnih.gov This type of integrated approach allows researchers to move from identifying individual targets to understanding the systemic effects of 2-DG on complex biological networks.

| Computational and Experimental Methods for Studying this compound |

| Computational Methodologies |

| Molecular Docking |

| Molecular Dynamics (MD) Simulations |

| Experimental Methodologies |

| Proteomics |

| Glycoproteomics |

| Metabolomics (e.g., CE-TOFMS) |

| Integrated Approaches |

| Combining molecular docking with enzymatic assays to validate predicted interactions. |

| Using proteomics to identify protein expression changes, followed by computational analysis to understand the functional implications. |

Development of Next-Generation Chemical Biology Tools and Probes Based on this compound